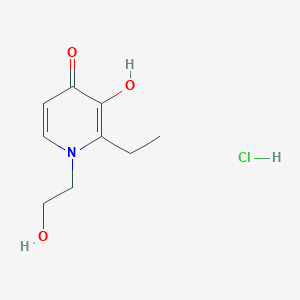
3-(2,2-Difluoroethoxy)benzaldehyde
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Catalytic Properties in Metal-Organic Frameworks
The catalytic properties of metal-organic framework compounds, specifically Cu3(BTC)2, have been enhanced using 3-(2,2-Difluoroethoxy)benzaldehyde. This advancement in synthesis has improved thermal stability and catalytic efficiency, demonstrating the compound's role in facilitating chemisorption and activation processes for various applications in material science and catalysis (Schlichte, Kratzke, & Kaskel, 2004).
Green Chemistry in Education
In the field of green chemistry and education, 3-(2,2-Difluoroethoxy)benzaldehyde has been utilized in undergraduate projects. Its application demonstrates the utility of ionic liquids as solvents and catalysts in organic reactions, thereby providing a practical experience of innovative chemical research methods (Verdía, Santamarta, & Tojo, 2017).
Enzyme Catalyzed Asymmetric C–C-Bond Formation
The compound plays a significant role in enzymatic processes, specifically in the asymmetric synthesis of benzoin derivatives. This research highlights its importance in reaction engineering and the development of reactor concepts for preparative synthesis, crucial in pharmaceutical and biochemical applications (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).
Oxidation Processes in Industrial Applications
Studies have shown the utility of 3-(2,2-Difluoroethoxy)benzaldehyde in the oxidation of benzyl alcohol to benzaldehyde, a process significant in industries like cosmetics, perfumery, and pharmaceuticals. This research provides insights into enhancing catalytic activity and selectivity in such oxidation processes (Sharma, Soni, & Dalai, 2012).
Application in Polymer Characterization and Bioproduction
The compound's relevance in biotechnology is evident in its application in polymer characterization and optimization for the bioproduction of benzaldehyde. This approach has significant implications for the flavor industry, offering a more sustainable and consumer-acceptable production method (Craig & Daugulis, 2013).
Wirkmechanismus
Target of Action
The primary targets of 3-(2,2-Difluoroethoxy)benzaldehyde are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within biological systems .
Result of Action
The molecular and cellular effects of 3-(2,2-Difluoroethoxy)benzaldehyde’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(2,2-Difluoroethoxy)benzaldehyde . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
Eigenschaften
IUPAC Name |
3-(2,2-difluoroethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-9(11)6-13-8-3-1-2-7(4-8)5-12/h1-5,9H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMWQKCLNFZJSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Difluoroethoxy)benzaldehyde | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2773167.png)




![(2R,3R)-N-[(1R)-1-Cyano-2-methylpropyl]-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2773174.png)

![N-(4-acetylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2773177.png)
![(3-Phenyl-1H-pyrazol-5-yl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone](/img/structure/B2773181.png)
![2-[3-(2,5-Dimethoxyanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2773183.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dinitrobenzamide](/img/structure/B2773184.png)

![2-[(E)-2-(2-fluoroanilino)prop-1-enyl]-4-(4-heptylphenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2773186.png)
![2-({1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2773190.png)